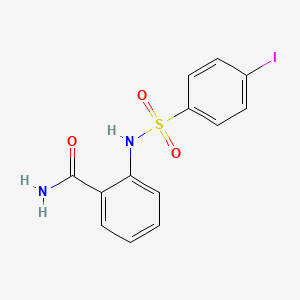
Ether, 1-hexadecenyl methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ether, 1-hexadecenyl methyl, also known as 1-Methoxy-1-hexadecene or 1-Hexadecene, 1-methoxy-, is an organic compound with the molecular formula C17H34O and a molecular weight of 254.45 g/mol . This compound is characterized by the presence of an ether functional group and a long alkyl chain, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including Ether, 1-hexadecenyl methyl, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of this compound, the reaction would involve the alkoxide ion of 1-hexadecenol and methyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes . For this compound, the Williamson ether synthesis remains the most practical method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ether, 1-hexadecenyl methyl undergoes various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this reaction is less common for long-chain ethers.
Reduction: Reduction reactions are not typical for ethers due to their stability.
Substitution: Ethers can undergo cleavage reactions in the presence of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), leading to the formation of alcohols and alkyl halides
Common Reagents and Conditions
Oxidation: Requires strong oxidizing agents like hydrogen peroxide (H2O2).
Substitution: Strong acids like HI or HBr are used under acidic conditions to cleave the ether bond.
Major Products Formed
Oxidation: Formation of peroxides.
Substitution: Formation of alcohols and alkyl halides.
Scientific Research Applications
Ether, 1-hexadecenyl methyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ether, 1-hexadecenyl methyl primarily involves its role as a solvent and intermediate in chemical reactions. The ether functional group provides stability and resistance to nucleophilic attacks, making it an ideal solvent for various reactions. In biological systems, its long alkyl chain allows it to interact with lipid membranes, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Methyl hexadecyl ether: Similar in structure but with a fully saturated alkyl chain.
1-Hexadecene: An unsaturated hydrocarbon with a similar alkyl chain length but lacking the ether functional group.
Uniqueness
Ether, 1-hexadecenyl methyl is unique due to its combination of an ether functional group and a long unsaturated alkyl chain. This combination provides both stability and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
(E)-1-methoxyhexadec-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h16-17H,3-15H2,1-2H3/b17-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPCXARWQARLQV-WUKNDPDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Bromo-3-methylphenyl)sulfonyl]-2-pyridylamine](/img/new.no-structure.jpg)
![(5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1173891.png)




